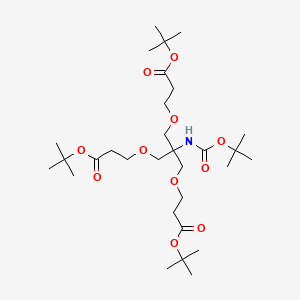
Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane is a synthetic organic compound often used in chemical research and industrial applications. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the tri-(t-butoxycarbonylethoxymethyl) group: This step involves the reaction of the protected amine with ethoxymethyl chloride and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions where the ethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotection: The primary amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane exerts its effects depends on the specific reactions it undergoes. The Boc protecting group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Boc-NH-Tri-(t-butoxycarbonylmethyl)-methane
- Boc-NH-Tri-(t-butoxycarbonylethyl)-methane
Uniqueness
Boc-NH-Tri-(t-butoxycarbonylethoxymethyl)-methane is unique due to its specific protecting groups and the stability they provide during synthetic processes. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO11/c1-26(2,3)39-22(32)13-16-36-19-30(31-25(35)42-29(10,11)12,20-37-17-14-23(33)40-27(4,5)6)21-38-18-15-24(34)41-28(7,8)9/h13-21H2,1-12H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQADTCZRVPUQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170240-92-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170240-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













